Cas no 2228328-41-2 (5-(4-bromo-2-methylphenyl)-1,3-oxazolidin-2-one)

5-(4-Bromo-2-methylphenyl)-1,3-oxazolidin-2-one is a brominated oxazolidinone derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a 1,3-oxazolidin-2-one core substituted with a 4-bromo-2-methylphenyl group, offering reactivity for further functionalization. The bromine substituent enhances its utility as an intermediate in cross-coupling reactions, such as Suzuki or Heck couplings, facilitating the synthesis of complex molecules. The methyl group provides steric and electronic modulation, influencing selectivity in synthetic pathways. This compound is valued for its stability and compatibility with diverse reaction conditions, making it a versatile building block in medicinal chemistry and material science. Proper handling and storage are recommended due to its reactive functional groups.
5-(4-bromo-2-methylphenyl)-1,3-oxazolidin-2-one structure
2228328-41-2 structure
Product Name:5-(4-bromo-2-methylphenyl)-1,3-oxazolidin-2-one
CAS No:2228328-41-2
MF:C10H10BrNO2
MW:256.095901966095
CID:6023960
PubChem ID:165683671
Update Time:2025-06-10

5-(4-bromo-2-methylphenyl)-1,3-oxazolidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 5-(4-bromo-2-methylphenyl)-1,3-oxazolidin-2-one
    • 2228328-41-2
    • EN300-1921167
    • Inchi: 1S/C10H10BrNO2/c1-6-4-7(11)2-3-8(6)9-5-12-10(13)14-9/h2-4,9H,5H2,1H3,(H,12,13)
    • InChI Key: XETFLHGRRYYPOB-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C)C=1)C1CNC(=O)O1

Computed Properties

  • Exact Mass: 254.98949g/mol
  • Monoisotopic Mass: 254.98949g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 38.3Ų

5-(4-bromo-2-methylphenyl)-1,3-oxazolidin-2-one Pricemore >>

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Additional information on 5-(4-bromo-2-methylphenyl)-1,3-oxazolidin-2-one

5-(4-Bromo-2-Methylphenyl)-1,3-Oxazolidin-2-One: A Comprehensive Overview

The compound with CAS No. 2228328-41-2, commonly referred to as 5-(4-bromo-2-methylphenyl)-1,3-oxazolidin-2-one, is a structurally unique organic compound that has garnered attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of oxazolidinones, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a bromine atom and a methyl group on the aromatic ring introduces interesting electronic and steric properties, making this compound a valuable substrate for further research and potential applications.

Recent studies have highlighted the importance of oxazolidinones in drug discovery, particularly in the development of antibiotics and antiviral agents. The oxazolidinone core is known for its ability to form hydrogen bonds, which can enhance the bioavailability and target specificity of drugs. In the case of 5-(4-bromo-2-methylphenyl)-1,3-oxazolidin-2-one, the substitution pattern on the aromatic ring further modulates these properties, offering a platform for exploring novel therapeutic agents.

The synthesis of this compound typically involves multi-step reactions, often starting from readily available aromatic precursors. The introduction of the bromine atom and methyl group is achieved through electrophilic substitution reactions, while the formation of the oxazolidinone ring requires careful control over reaction conditions to ensure high yields and purity. Researchers have explored various methodologies to optimize these steps, including the use of microwave-assisted synthesis and catalytic systems to improve reaction efficiency.

In terms of applications, 5-(4-bromo-2-methylphenyl)-1,3-oxazolidin-2-one has shown promise in biological assays targeting enzymes involved in bacterial infections. For instance, studies have demonstrated its potential as an inhibitor of certain bacterial enzymes, suggesting its role in antimicrobial drug development. Additionally, its structural versatility makes it a candidate for further functionalization, enabling the exploration of diverse pharmacophores that could address unmet medical needs.

The physical properties of this compound are also worth noting. It has a molecular weight of approximately 306 g/mol and exists as a crystalline solid under standard conditions. Its solubility in common organic solvents such as dichloromethane and dimethylformamide facilitates its use in various chemical reactions and analytical techniques. Advanced characterization methods like NMR spectroscopy and mass spectrometry have been employed to confirm its structure and purity, ensuring reliability in downstream applications.

Looking ahead, ongoing research into 5-(4-bromo-2-methylphenyl)-1,3-oxazolidin-2-one is focused on understanding its pharmacokinetic profile and toxicity profile. These studies are critical for determining its suitability as a drug candidate or intermediate in pharmaceutical synthesis. Furthermore, computational modeling approaches are being utilized to predict its binding affinities to target proteins, providing insights into its potential therapeutic applications.

In conclusion, CAS No. 2228328-41-2 represents a significant advancement in the field of heterocyclic chemistry. Its unique structure and promising biological properties position it as a valuable tool for researchers in academia and industry alike. As ongoing studies continue to uncover new applications and optimize synthetic routes, this compound is poised to play an increasingly important role in the development of novel therapeutic agents.

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